molecular formula C22H16N2O6 B4916083 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid CAS No. 70142-79-9

4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid

Cat. No.: B4916083
CAS No.: 70142-79-9
M. Wt: 404.4 g/mol
InChI Key: YMHCRCLTDUMGCW-UHFFFAOYSA-N
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Description

4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid is a complex organic compound with the molecular formula C30H21N3O9. It is known for its unique structure, which includes multiple carboxyl and amide groups. This compound is often used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its ability to form strong coordination bonds with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with 4-carboxybenzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then further reacted with another molecule of 4-aminobenzoic acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid involves its ability to form strong coordination bonds with metal ions. This property allows it to act as a ligand in the formation of metal-organic frameworks (MOFs). The molecular targets and pathways involved include the coordination sites on metal ions and the functional groups on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid is unique due to its specific arrangement of carboxyl and amide groups, which allows it to form strong coordination bonds with metal ions. This property makes it particularly useful in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .

Properties

IUPAC Name

4-[[4-[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-19(23-17-9-5-15(6-10-17)21(27)28)13-1-2-14(4-3-13)20(26)24-18-11-7-16(8-12-18)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHCRCLTDUMGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288271
Record name 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70142-79-9
Record name NSC55155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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